Spiro[2.5]octane-6-carbaldehyde
Description
Significance of Spirocyclic Scaffolds in Organic Synthesis and Molecular Design
Spirocyclic scaffolds are increasingly recognized for their importance in the design of new drugs and functional materials. Their inherent three-dimensionality allows for a more precise spatial arrangement of functional groups, which can lead to enhanced interactions with biological targets like proteins and enzymes. biosynth.comresearchgate.net This contrasts with many traditional, flatter aromatic compounds. Many natural products possess spirocyclic cores, and a number of commercially successful drugs incorporate these motifs. biosynth.comnih.gov
The introduction of a spirocyclic core can improve a molecule's physicochemical properties, such as its solubility and metabolic stability. researchgate.net The synthesis of these complex structures presents unique challenges and has spurred the development of innovative synthetic methodologies in organic chemistry. wikipedia.orgmtroyal.ca
Overview of the Spiro[2.5]octane Core as a Privileged Structure
The spiro[2.5]octane system features a cyclopropane (B1198618) ring fused to a cyclohexane (B81311) ring through a shared carbon atom. ontosight.ai This arrangement creates a rigid and well-defined three-dimensional structure. The spiro center imparts distinct stereochemical properties to the molecule, which can be crucial for its biological activity. ontosight.ai
While the term "privileged structure"—a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target—has not been explicitly applied to the spiro[2.5]octane core in widely available literature, the general prominence of spirocycles in pharmaceuticals points to its potential as a valuable and versatile scaffold. nih.govontosight.ai The synthesis of derivatives, such as spiro[2.5]octanone, has been explored, indicating its utility as a building block for more complex molecules. researchgate.net Furthermore, a patent detailing the synthesis of a related dione (B5365651) highlights its role as an important intermediate in the production of pharmaceutically active ingredients.
Research Landscape of Aldehyde Functionalities within Spirocyclic Frameworks
The aldehyde functional group is a highly reactive and versatile moiety in organic synthesis. nih.gov It serves as a crucial building block for the construction of more elaborate molecular architectures through a variety of chemical transformations. nih.govtib.eu
Within the context of spirocyclic frameworks, aldehydes play a key role in both the synthesis and functionalization of these complex systems. For instance, synthetic routes towards intricate spiro-decalin oxindole (B195798) derivatives have utilized reaction sequences involving an aldehyde group. nih.gov The reactivity of the aldehyde allows for the introduction of further complexity and the installation of desired pharmacophores. While direct research on Spiro[2.5]octane-6-carbaldehyde is limited, the known reactivity of aldehydes suggests its potential as a key intermediate for the synthesis of a diverse range of spiro[2.5]octane derivatives with potential applications in medicinal chemistry and materials science. A patent for a related spiro[2.5]octane derivative, which is synthesized via a nitrile, further underscores the importance of functional groups like aldehydes (or their synthetic equivalents) in accessing these structures. google.com
Properties of this compound
| Property | Value | Source |
| CAS Number | 849671-57-4 | sigmaaldrich.com |
| Molecular Formula | C₉H₁₄O | sigmaaldrich.com |
| Molecular Weight | 138.21 g/mol | sigmaaldrich.com |
| Physical Form | Liquid | sigmaaldrich.com |
| IUPAC Name | This compound | sigmaaldrich.com |
Structure
3D Structure
Properties
IUPAC Name |
spiro[2.5]octane-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c10-7-8-1-3-9(4-2-8)5-6-9/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQPGRYWUUGVTPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1C=O)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849671-57-4 | |
| Record name | spiro[2.5]octane-6-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Spiro 2.5 Octane 6 Carbaldehyde and Analogs
Strategies for Constructing the Spiro[2.5]octane Skeleton
The creation of the spiro[2.5]octane skeleton is a key challenge addressed by several synthetic approaches. These strategies often focus on first building the six-membered ring onto a pre-existing three-membered ring or vice-versa, utilizing cyclization reactions or assembling the structure piece by piece through multi-step syntheses.
Cyclization Reactions in Spiro[2.5]octane Formation
Cyclization reactions are a powerful tool for efficiently assembling the spiro[2.5]octane core. These methods often involve forming one of the rings through an intramolecular bond formation, leading directly to the desired spirocyclic structure.
A notable synthetic route to spiro[2.5]octane-5,7-dione utilizes the cyclization of related acrylates with diethyl acetonedicarboxylate. researchgate.net This method is advantageous as it avoids the need for column chromatography in its steps, making it scalable. researchgate.net The use of diethyl acetonedicarboxylate under mild conditions has proven to be an efficient way to construct the 1,3-cyclohexanedione (B196179) skeleton which is integral to the final spiro compound. researchgate.net This process represents an important pathway for producing spiro[2.5]octane-5,7-dione, a key intermediate for various pharmaceutical products. google.comgoogle.com
An efficient, one-pot method has been developed for synthesizing spiro[2.5]octa-4,7-dien-6-ones through the use of para-quinone methides. rsc.orgnih.govresearchgate.net This reaction proceeds through a 1,6-conjugate addition which induces a dearomatization of the starting material. rsc.orgresearchgate.net The process is notable for its mild, metal-free conditions and high yields. rsc.orgnih.gov A significant feature of the products is the presence of two or three consecutive quaternary carbon centers, a complex structural motif. rsc.orgnih.govresearchgate.net
Table 1: Synthesis of Spiro[2.5]octa-4,7-dien-6-ones via Dearomatization
| Starting Materials | Conditions | Key Feature | Yield | Source(s) |
| para-Quinone Methides | One-pot, metal-free, mild | 1,6-conjugate addition induced dearomatization | High | rsc.org, nih.gov, researchgate.net |
Intramolecular cyclization is a common strategy, and carbanion-mediated pathways are particularly effective. For instance, the synthesis of spiro[2.5]octane-4,6-dione can be achieved by treating methyl 3-(1-acetylcyclopropyl)propionate with sodium hydride. chemicalbook.com The base generates a carbanion that subsequently undergoes an intramolecular cyclization to form the target dione (B5365651). chemicalbook.com This type of reaction, akin to a Dieckmann condensation, is fundamental in ring formation.
Another example involves the cyclization of [1-(2-oxo-propyl)-cyclopropyl]-acetic acid alkyl esters to yield spiro[2.5]octane-5,7-dione. google.com This transformation occurs under Claisen condensation conditions, where a base like sodium methanolate is used to generate an enolate (a carbanion equivalent) that attacks an ester group within the same molecule, leading to the formation of the six-membered ring. google.com Similarly, the formation of spiro[2.5]octane-5,7-dione from specific precursors can proceed via the intramolecular cyclization of a carbanion produced under basic conditions. researchgate.net
Multi-Step Approaches to Spiro[2.5]octane Derivatives
Complex molecules like spiro[2.5]octane derivatives often require multi-step synthetic sequences. These routes allow for the careful and controlled construction of the molecule from simpler, commercially available starting materials. google.comgoogle.com
A general multi-step process for preparing spiro[2.5]octane-5,7-dione has been outlined, highlighting its role as a valuable intermediate. google.comgoogle.com Such processes can be complex and costly, creating a need for more efficient routes suitable for large-scale production. google.comgoogle.com One patented multi-step synthesis involves the conversion of 6-oxa-spiro[2.5]octane-5,7-dione through several intermediates to eventually form the desired spiro[2.5]octane-5,7-dione via a base-mediated cyclization. google.com Another approach starts from dihydroresorcinol and proceeds through five steps to produce spiro[2.5]octane-5-carboxylic acid, demonstrating the modularity of multi-step synthesis in accessing different derivatives. google.com
Spirocyclic diones, such as spiro[2.5]octane-5,7-dione and spiro[2.5]octane-4,6-dione, are critical intermediates in the synthesis of more complex spiro[2.5]octane derivatives and active pharmaceutical ingredients. google.comgoogle.com The synthesis of these diones is a key objective in many synthetic plans.
The preparation of spiro[2.5]octane-5,7-dione can be achieved through various routes, including the cyclization of [1-(2-oxo-propyl)-cyclopropyl]-acetic acid esters. google.com This specific intermediate is subjected to condensation conditions using a base like sodium methanolate in a suitable solvent to trigger the ring-closing reaction. google.com An alternative synthesis of spiro[2.5]octane-4,6-dione involves the intramolecular cyclization of methyl 3-(1-acetylcyclopropyl)propionate, which is formed from cyclopropanepropanoic acid derivatives. chemicalbook.com These diones serve as versatile platforms for further chemical modification.
Functionalization and Reductive Cyclization Strategies
The creation of the spiro[2.5]octane core can be achieved through intramolecular cyclization of a suitably functionalized precursor, often followed by reduction steps. A prominent strategy involves an intramolecular condensation reaction, akin to a Dieckmann condensation, to form the six-membered ring onto a pre-existing cyclopropane (B1198618) unit.
For instance, the synthesis of spiro[2.5]octane-4,6-dione, a related precursor, is accomplished by treating methyl 3-(1-acetylcyclopropyl)propionate with sodium hydride. chemicalbook.com This reaction proceeds via an intramolecular cyclization to yield the dione, which can then, in principle, be subjected to reduction and deoxygenation to afford the parent spiro[2.5]octane scaffold. A similar process for preparing spiro[2.5]octane-5,7-dione involves the cyclization of a [1-(2-oxo-propyl)-cyclopropyl]-acetic acid ester in the presence of a base. google.com
Another approach involves the synthesis of spiro[2.5]octa-4,7-dien-6-one from para-quinone methides through a 1,6-conjugate addition that induces dearomatization. rsc.org The resulting dienone possesses the core spiro[2.5]octane framework, and the double bonds and ketone functionality can be removed through subsequent reduction reactions to yield the saturated hydrocarbon skeleton.
Radical cyclizations also present a viable, though less direct, route. For example, Mn(III)-mediated radical cyclization of specific alkynyl ketones has been employed to construct bicyclo[3.2.1]octane systems, which are isomeric to the spiro[2.5]octane framework and highlight the power of radical methods in forming complex cyclic structures. nih.gov
The table below summarizes key features of these cyclization strategies.
Table 1: Reductive Cyclization Strategies for Spiro[2.5]octane Precursors| Starting Material Type | Key Reaction | Intermediate/Product | Reference |
|---|---|---|---|
| Acetylcyclopropyl propionate | Intramolecular Condensation (Dieckmann-like) | Spiro[2.5]octane-4,6-dione | chemicalbook.com |
| para-Quinone Methide | 1,6-Conjugate Addition / Dearomatization | Spiro[2.5]octa-4,7-dien-6-one | rsc.org |
| [1-(2-oxo-propyl)-cyclopropyl]-acetic acid ester | Intramolecular Cyclization | Spiro[2.5]octane-5,7-dione | google.com |
Organocatalytic Approaches to Substituted Spiro-cyclopropanes
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules, including spiro-cyclopropanes. These methods often utilize small organic molecules, such as chiral amines or phosphoric acids, to catalyze reactions with high stereoselectivity. While not always directly yielding spiro[2.5]octane itself, these approaches are fundamental for creating the chiral spiro-cyclopropane motif present in many complex target molecules.
One prominent example is the asymmetric 1,3-dipolar cycloaddition of methyleneindolinones with aldehydes and amino esters, catalyzed by a chiral phosphoric acid. This three-component reaction provides access to structurally diverse spiro[pyrrolidin-3,3′-oxindole] derivatives with high yields and excellent stereoselectivities (up to 98% enantiomeric excess). rice.edu The catalyst orchestrates the approach of the reactants through a network of hydrogen bonds, controlling the facial selectivity of the cycloaddition. rice.edu
Such organocatalytic strategies provide a powerful means to construct the spiro-fused cyclopropane ring with control over its stereochemistry, a feature that would be crucial for the synthesis of specific stereoisomers of substituted spiro[2.5]octane derivatives.
Introduction and Functionalization of the Carbaldehyde Moiety
Once the spiro[2.5]octane core is established, the next critical phase is the introduction of the carbaldehyde group at the C-6 position. This can be achieved through rearrangement of a suitable precursor, derivatization of an existing functional group, or potentially through direct functionalization.
Aldehyde Formation via Rearrangement Reactions (e.g., Lewis Acid-mediated)
Rearrangement reactions provide a powerful method for ring expansion and functional group manipulation. The Tiffeneau–Demjanov rearrangement, for example, is a classic method for the one-carbon ring expansion of cyclic ketones and can be adapted for this purpose. wikipedia.orgwikipedia.org In a hypothetical application, one could start with a 1-aminomethyl-spiro[2.4]heptan-1-ol. Treatment with nitrous acid would generate a diazonium ion, which upon loss of nitrogen gas, would trigger a rearrangement to expand the five-membered ring, yielding a spiro[2.5]octan-6-one. wikipedia.org This ketone is a direct precursor to the target aldehyde.
A modern, single-step variant of this transformation has been developed using lithium trimethylsilyldiazomethane. nih.gov In this method, a cyclic ketone is treated with the lithium salt of trimethylsilyldiazomethane, and the resulting intermediate is induced to rearrange by a proton source or a Lewis acid, with silica (B1680970) gel being particularly effective. nih.gov This provides a direct, methylene (B1212753) homologation of a ketone to its one-carbon-larger counterpart. This Lewis acid-mediated approach could theoretically be applied to a spiro[2.4]heptanone to furnish a spiro[2.5]octanone, which can then be converted to the desired aldehyde.
Derivatization from Precursor Functionalities (e.g., Carboxylic Acids)
A more conventional and reliable method for introducing the aldehyde is through the reduction of a carboxylic acid or one of its derivatives. The precursor, spiro[2.5]octane-6-carboxylic acid, is a known compound. uni.lu The synthesis of the isomeric spiro[2.5]octane-5-carboxylic acid has been detailed, starting from 1,3-cyclohexanedione, demonstrating that such functionalized scaffolds are accessible. google.com
The conversion of the carboxylic acid at the C-6 position to the corresponding aldehyde can be achieved through several standard synthetic protocols. The general strategy involves a two-step process: activation of the carboxylic acid followed by a controlled reduction.
Common methods for this transformation are summarized in the table below.
Table 2: Methods for the Conversion of Carboxylic Acids to Aldehydes
| Intermediate Derivative | Reagent for Formation | Reducing Agent | Common Name |
|---|---|---|---|
| Acid Chloride | SOCl₂, (COCl)₂ | H₂/Pd-BaSO₄, quinoline-sulfur | Rosenmund Reduction |
| Ester | Alcohol, Acid catalyst | Diisobutylaluminium hydride (DIBAL-H) at low temp. | Ester Reduction |
| N,O-Dimethylhydroxamide | HN(Me)OMe·HCl, Coupling agent | LiAlH₄ or DIBAL-H | Weinreb Amide Reduction |
| Thioester | Thiol, Coupling agent | Raney Nickel or other desulfurization agents | Fukuyama Reduction |
Each of these methods offers a viable route from spiro[2.5]octane-6-carboxylic acid to the target aldehyde, with the choice of method depending on the presence of other functional groups in the molecule.
Direct Functionalization Methods on Spiro[2.5]octane Scaffolds
The direct formylation of an unactivated C-H bond on the spiro[2.5]octane scaffold represents a highly efficient, albeit challenging, synthetic strategy. Transition-metal-catalyzed C-H activation has become a transformative tool in modern organic synthesis, allowing for the introduction of functional groups at positions that were previously difficult to access. rsc.org
While a direct C-H formylation of spiro[2.5]octane has not been specifically reported, the principles of C-H activation have been successfully applied to the synthesis of other complex spirocyclic compounds. These reactions typically involve a directing group to guide a metal catalyst (such as rhodium, palladium, or ruthenium) to a specific C-H bond, which is then cleaved and replaced with a new carbon-carbon or carbon-heteroatom bond. rsc.org A hypothetical route could involve a directing group placed elsewhere on the spiro[2.5]octane ring to guide a metal-catalyzed carbonylation or formylation reaction to the C-6 position. The development of such a direct C-H functionalization would represent a significant step forward in the synthesis of Spiro[2.5]octane-6-carbaldehyde and its analogs.
Stereochemical Control and Analysis in Spiro 2.5 Octane 6 Carbaldehyde Synthesis
Enantioselective and Diastereoselective Synthetic Strategies
The construction of the chiral spiro[2.5]octane framework requires sophisticated synthetic methodologies that can dictate the formation of specific stereoisomers. The development of asymmetric catalysis and the use of chiral auxiliaries have become indispensable tools in this pursuit. rsc.orgnumberanalytics.com
The enantioselective synthesis of spirocycles has been an area of intense research, leading to the development of powerful asymmetric methodologies. rsc.org Organocatalysis, in particular, has seen exponential growth in its application to the synthesis of spiro compounds. For the spiro[2.5]octane system, a key strategy involves the asymmetric cyclopropanation of a cyclohexanone (B45756) derivative.
One prominent approach is the sulfide-catalyzed [2+1] annulation of para-quinone methides with various bromides. This method provides an efficient route to spiro-cyclopropanyl-cyclohexadienone compounds, which are closely related precursors to the spiro[2.5]octane core. These reactions often proceed in high yields (64% to 96%) and with excellent diastereoselectivities (>20:1 dr). nih.gov Another effective strategy is the rhodium-catalyzed cyclopropanation of exocyclic olefins using donor/acceptor carbenes, which has been successfully applied to the synthesis of various spiroazabicyclo[2.n]alkanes with high enantioselectivity and diastereoselectivity. chemrxiv.org Such metal-catalyzed reactions could be adapted for the synthesis of the carbocyclic spiro[2.5]octane system.
Table 1: Asymmetric Synthesis of Spiro-Cyclopropanyl-Cyclohexadienones nih.gov
| Entry | para-Quinone Methide (p-QM) | Bromide | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Substituted p-QM 1 | Ethyl 2-bromoacetate | 96 | >20:1 |
| 2 | Substituted p-QM 2 | Ethyl 2-bromoacetate | 94 | >20:1 |
| 3 | Substituted p-QM 1 | 2-Bromoacetonitrile | 92 | >20:1 |
| 4 | Substituted p-QM 2 | 2-Bromoacetonitrile | 91 | >20:1 |
| 5 | Substituted p-QM 1 | 1-Bromo-2-propanone | 85 | >20:1 |
Cycloaddition reactions are fundamental to constructing the spiro[2.5]octane skeleton. The diastereoselectivity of these transformations is crucial for establishing the relative configuration of the stereocenters. The methylenation of chiral 2-arylidene-cyclohexanones with dimethylsulfoxonium methylide represents a direct method to form the spiro[2.5]octanone core. researchgate.net The stereochemical outcome of this reaction is highly dependent on the existing chirality within the cyclohexanone starting material, which directs the facial selectivity of the methylide attack.
Furthermore, transition metal-free diastereoselective cyclopropanation of 3-methyleneindolin-2-ones using tosylhydrazone salts has been achieved in high yields. rsc.org This highlights a safe and effective alternative to using diazo-compounds for creating spiro-cyclopropane systems. The principles of this diastereoselective cyclopropanation can be directly applied to the synthesis of spiro[2.5]octane-6-carbaldehyde from an appropriately substituted methylene-cyclohexane precursor. The inherent steric and electronic properties of the starting materials, along with reaction conditions, guide the formation of the thermodynamically or kinetically favored diastereomer.
A chiral auxiliary is a stereogenic unit temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereoselective transformation, the auxiliary can be removed and often recycled. numberanalytics.comsigmaaldrich.com This strategy is highly effective for establishing the absolute configuration of spirocycles.
In the context of this compound, a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine derivative, could be attached to a cyclohexanone precursor. wikipedia.orgsigmaaldrich.com This auxiliary would then direct the stereoselective addition of the cyclopropane (B1198618) ring. For instance, the enolate of a chiral acyl bicyclic lactam has been used in highly diastereoselective SNAr reactions to generate quaternary stereogenic centers, which were then converted into chiral spirooxoindoles. researchgate.net A similar approach could be envisioned where a chiral auxiliary attached to a cyclohexanone derivative controls a Michael-initiated ring-closure (MIRC) or a Simmons-Smith-type cyclopropanation, thereby setting the absolute stereochemistry of the spirocenter.
Table 2: Common Chiral Auxiliaries in Asymmetric Synthesis wikipedia.orgsigmaaldrich.com
| Chiral Auxiliary | Type | Typical Application |
| Evans Oxazolidinones | Oxazolidinone | Asymmetric aldol (B89426) reactions, alkylations |
| Pseudoephedrine | Amino alcohol | Asymmetric alkylations |
| Camphorsultam (Oppolzer's) | Sultam | Asymmetric Diels-Alder, aldol, alkylations |
| (S)-(-)-1-Phenylethylamine | Amine | Resolution of racemic acids/ketones |
| (R)-(+)-2-Methyl-2-propanesulfinamide | Sulfinamide | Synthesis of chiral amines |
Structural Elucidation and Absolute Configuration Determination
Once a stereoselective synthesis is achieved, the unambiguous determination of the product's three-dimensional structure is paramount. A combination of X-ray crystallography and chiroptical spectroscopic methods is typically employed for this purpose.
Single-crystal X-ray diffraction is the most powerful and definitive method for determining the absolute and relative stereochemistry of a crystalline compound. For chiral spirocyclic molecules, X-ray analysis provides unequivocal proof of the spatial arrangement of atoms, bond lengths, and bond angles. Although a crystal structure for this compound is not publicly available, the technique has been widely applied to analogous spiro systems. For example, the relative configuration of enantiomerically pure spirooxoindoles synthesized using a chiral auxiliary approach was confirmed by X-ray analysis. researchgate.net Similarly, the structures of diastereomeric spiro[cyclopropane-1,3′-indolin]-2′-ones were established through X-ray crystallography, providing crucial insight into the stereochemical course of the synthetic reaction. rsc.org To apply this method, a suitable single crystal of the target compound or a crystalline derivative must be obtained.
When X-ray analysis is not feasible, spectroscopic techniques are vital for stereochemical assignment.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the relative stereochemistry of diastereomers. The distinct three-dimensional environments in different diastereomers lead to variations in chemical shifts (¹H and ¹³C) and coupling constants. Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can reveal through-space proximities between protons, helping to deduce the relative configuration of stereocenters. The configuration of newly formed stereogenic centers in spiro-piperidylrifamycin derivatives, for instance, was successfully assigned using a suite of 2D NMR experiments. nih.gov
Circular Dichroism (CD) spectroscopy is a chiroptical technique used to determine the absolute configuration of chiral molecules. mtoz-biolabs.com It measures the differential absorption of left and right-circularly polarized light by a chiral sample. mtoz-biolabs.com Enantiomers produce mirror-image CD spectra. By comparing the experimentally measured CD spectrum of a spiro compound with that of a known standard or with a spectrum predicted by quantum chemical calculations, the absolute configuration (i.e., R or S) can be assigned. mtoz-biolabs.comnih.govvt.edu This method is particularly valuable for confirming the success of an enantioselective synthesis and determining the absolute stereochemistry of the final product. rsc.org
Conformational Analysis of Spiro[2.5]octane Systems
The substituents on the cyclohexane (B81311) ring can exist in two principal orientations: axial and equatorial. libretexts.org Axial bonds are parallel to the principal axis of the ring, while equatorial bonds point out from the "equator" of the ring. libretexts.org The interconversion between these two chair forms is a rapid process known as ring flipping. masterorganicchemistry.com In this process, axial substituents become equatorial, and vice versa. masterorganicchemistry.com
For substituted spiro[2.5]octane derivatives, the equilibrium between the two chair conformers is often not equal. The conformer that places the substituent in the more sterically favorable position is generally preferred. For most non-polar substituents on a cyclohexane ring, the equatorial position is favored to avoid 1,3-diaxial interactions, which are steric clashes between the axial substituent and the axial hydrogens on the same side of the ring. masterorganicchemistry.com
A detailed study of spiro[2.5]octan-6-ol, which has a hydroxyl (-OH) group at the same position, provides significant data on the conformational energetics of this system. doi.org Through low-temperature proton magnetic resonance (PMR) spectroscopy, the free energy difference (ΔG°) for the axial-equatorial conformational equilibrium was determined. doi.org This study found that the equatorial conformer is more stable than the axial conformer. doi.org
Furthermore, the study on spiro[2.5]octan-6-ol determined the Arrhenius activation energy for the ring inversion process, which is the energy barrier that must be overcome for the cyclohexane ring to flip from one chair conformation to the other. doi.org This provides a measure of the conformational flexibility of the spiro[2.5]octane ring system.
Computational studies on related molecules, such as 1-oxaspiro[2.5]octane and its methylated derivatives, have also shown that the cyclohexane ring predominantly exists in two chair-like conformations. rsc.org These studies further support the idea that the chair conformation is the most stable arrangement for the six-membered ring in these spirocyclic systems. rsc.org
The conformational preference of a formyl group on a cyclohexane ring is generally governed by a balance of steric and electronic factors. In many cases, the equatorial position is favored to minimize steric hindrance. The principles of conformational analysis in monosubstituted cyclohexanes suggest that the bulky formyl group would preferentially occupy the equatorial position to a significant extent. ua.esrsc.org
The following table summarizes the experimental data obtained for the closely related spiro[2.5]octan-6-ol, which serves as a strong model for understanding the conformational behavior of this compound.
| Compound | Parameter | Value | Technique | Reference |
| Spiro[2.5]octan-6-ol | Free Energy Difference (-ΔG°) for axial-equatorial equilibrium | 0.79 kcal/mol | Low-Temperature PMR | doi.org |
| Spiro[2.5]octan-6-ol | Arrhenius Activation Energy of Ring Inversion | 14.4 ± 1.3 kcal/mol | Variable-Temperature NMR | doi.org |
An exploration into the chemical reactivity and transformation pathways of this compound reveals a complex interplay between its spirocyclic core and the appended aldehyde functionality. This article delves into the specific reactions that characterize this compound, focusing on the transformations of both the spiro[2.so]octane framework and the carbaldehyde group.
Computational and Theoretical Investigations of Spiro 2.5 Octane 6 Carbaldehyde
Quantum Chemical Calculations for Reaction Mechanisms
Computational studies, particularly those employing quantum chemical calculations, provide profound insights into the reaction mechanisms involving spiro[2.5]octane systems. These investigations are crucial for understanding the intricate details of transition states, activation barriers, and the nature of reactive intermediates.
Density Functional Theory (DFT) Studies on Transition States and Activation Barriers
Density Functional Theory (DFT) has been instrumental in exploring the reactivity of the spiro[2.5]octane framework. While specific DFT studies on the transition states and activation barriers of reactions directly involving the carbaldehyde group of Spiro[2.5]octane-6-carbaldehyde are not extensively documented in publicly available literature, research on the parent hydrocarbon, spiro[2.5]octane, offers valuable insights.
For instance, in the context of C(sp³)–H bond oxygenation by dioxiranes, computational studies have paralleled experimental results, showing good to outstanding site-selectivities and diastereoselectivities. acs.org The calculated activation free energies for various reaction pathways have been shown to correspond well with the observed product distributions. acs.org These calculations highlight the influence of the spirocyclic structure on the activation barriers of different C-H bonds.
Elucidation of Radical and Cationic Intermediates
The oxidation of spiro[2.5]octane has been shown to proceed through complex pathways involving both radical and cationic intermediates. acs.org The detection of rearranged oxygenation products in the oxidation of spiro[2.5]octane provides strong evidence for the involvement of cationic intermediates. acs.orgresearchgate.net This represents a significant finding, as it demonstrates the operation of electron transfer (ET) pathways in dioxirane-mediated C(sp³)–H bond oxygenations. acs.org
Computational studies support these experimental findings, indicating that the formation of cationic intermediates is associated with specific stabilizing hyperconjugative interactions. acs.org These interactions between an incipient carbon radical and the cyclopropane (B1198618) C–C bonding orbitals can trigger electron transfer, leading to the formation of a cationic species. acs.org The lifetime of radical couples formed during these reactions is extremely short, on the order of femtoseconds. acs.org
Electronic Structure and Bonding Analysis
The unique three-dimensional structure of the spiro[2.5]octane system gives rise to interesting electronic properties that have been a subject of theoretical investigation.
Hyperconjugative Interactions within the Spiro[2.5]octane System
Hyperconjugation, the interaction of electrons in a sigma orbital with an adjacent empty or partially filled non-bonding p-orbital or antibonding π-orbital, plays a crucial role in the chemistry of spiro[2.5]octane. acs.orgnumberanalytics.com Computational analyses have revealed that the Walsh orbitals of the cyclopropane ring interact with the σ* orbitals of specific C–H bonds, activating them towards hydrogen atom transfer (HAT). acs.orgresearchgate.net Specifically, the axial C4–H bond in spiro[2.5]octane is activated through such hyperconjugative interactions. acs.org This electronic effect dictates the regioselectivity of reactions such as oxidation.
Orbital Interactions and Reactivity Prediction
Frontier molecular orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. The interaction between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of reacting species governs the course of a chemical reaction. For spiro[2.5]octane and its derivatives, the nature of these frontier orbitals, influenced by the spirocyclic framework, is key to understanding their chemical behavior. For example, the aforementioned hyperconjugative interactions effectively raise the energy of the HOMO associated with the axial C4-H bond, making it more susceptible to attack by electrophilic oxidizing agents. acs.orgresearchgate.net
Molecular Modeling and Docking Studies (in the context of potential target interactions)
This compound has emerged as a valuable building block in the synthesis of molecules with potential therapeutic applications. Molecular modeling and docking studies have been employed to predict and analyze the binding of its derivatives to biological targets.
For instance, this compound has been utilized in the synthesis of inhibitors targeting KIF18A, a protein implicated in chromosomally unstable tumors. nih.gov Molecular docking studies using the human KIF18A crystal structure have been performed to understand the binding modes of these inhibitors. nih.gov
Furthermore, derivatives of this compound have been investigated as modulators of the farnesoid X receptor (FXR) and as inhibitors of RORγ, a nuclear receptor involved in autoimmune and inflammatory diseases. google.comgoogle.com These studies underscore the potential of the spiro[2.5]octane scaffold in the design of new therapeutic agents.
Role of Spiro 2.5 Octane 6 Carbaldehyde in Complex Molecule Synthesis
A Versatile Building Block in Organic Synthesis
Spiro[2.5]octane-6-carbaldehyde serves as a crucial starting material in the creation of more intricate molecular structures. biosynth.com Its aldehyde functional group provides a reactive site for a multitude of chemical transformations, while the spirocyclic core imparts rigidity and a defined spatial arrangement to the resulting molecules.
A Gateway to Advanced Spirocyclic Architectures
The inherent strain and unique geometry of the spiro[2.5]octane framework make it an attractive scaffold for the construction of novel spirocyclic compounds. nih.gov The aldehyde group of this compound can be readily converted into a variety of other functional groups, enabling chemists to elaborate the core structure and build more complex, multi-ring systems. This controlled elaboration allows for the exploration of new areas of chemical space, which is critical for the discovery of new materials and therapeutics. nih.gov The synthesis of spirocycles is of particular interest as these structures can orient substituents in specific spatial arrangements, a valuable feature in drug design. nih.gov
A Synthon for Densely Functionalized Molecules
A synthon is a conceptual unit within a molecule that assists in the planning of a chemical synthesis. This compound acts as a versatile synthon, providing a pre-organized spirocyclic core onto which additional functional groups can be strategically installed. biosynth.com This approach allows for the efficient construction of molecules with a high degree of functional group density, where multiple reactive centers are positioned in close proximity. The ability to create such densely functionalized molecules is essential for developing compounds with specific biological activities or material properties.
Strategies for Integration into Diverse Molecular Scaffolds
The integration of the this compound unit into a variety of molecular backbones is a key strategy in modern synthetic chemistry. The aldehyde functionality can participate in a wide range of carbon-carbon bond-forming reactions, such as aldol (B89426) condensations, Wittig reactions, and Grignard additions. These reactions allow for the connection of the spirocyclic core to other cyclic or acyclic fragments, leading to the assembly of diverse and complex molecular architectures. For instance, the corresponding carboxylic acid, spiro[2.5]octane-6-carboxylic acid, can be used to form amide or ester linkages, further expanding the possibilities for molecular diversification. nih.gov
An Intermediate in the Synthesis of Pharmaceutically Relevant Compounds
The spiro[2.5]octane motif is found in a number of compounds with interesting biological properties. Consequently, derivatives of this compound are valuable intermediates in the synthesis of potential drug candidates. biosynth.comsigmaaldrich.com
Spiro[2.5]octane-5,7-dione as a Pharmaceutical Intermediate
A closely related and important derivative is spiro[2.5]octane-5,7-dione. wipo.intgoogle.comgoogle.com This dione (B5365651) is a key intermediate in the production of pharmaceutically active ingredients. wipo.intgoogle.comgoogle.com Its synthesis has been the subject of considerable research, with efforts focused on developing efficient and scalable routes to meet the demands of the pharmaceutical industry. google.comgoogle.com The development of new synthetic methods for spiro[2.5]octane-5,7-dione highlights the importance of this structural motif in medicinal chemistry. researchgate.net
Table 1: Synthesis of Spiro[2.5]octane-5,7-dione
| Starting Material | Reagents | Product | Significance | Reference |
|---|---|---|---|---|
| Diethyl acetonedicarboxylate & Acrylates | Cyclization, then decarboxylation | Spiro[2.5]octane-5,7-dione | Scalable, avoids column chromatography | researchgate.net |
| [1-(2-oxo-propyl)-cyclopropyl]-acetic acid methyl ester | Sodium methanolate, tetrahydrofuran | Spiro[2.5]octane-5,7-dione | Efficient for pharmaceutical intermediate production | google.com |
The Role of Fluorinated Spiro[2.5]octane Derivatives in Medicinal Chemistry
The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties. mdpi.comresearchgate.net This strategy, known as fluorination, is widely used in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability of drug candidates. mdpi.comresearchgate.netnih.govlincoln.ac.uk Consequently, the synthesis of fluorinated derivatives of this compound and related structures is an area of active research. nih.gov These fluorinated spirocycles are being explored for their potential in various therapeutic areas, including the development of new anticancer and antiviral agents. mdpi.comnih.gov The unique properties of fluorine, combined with the rigid spirocyclic scaffold, offer a promising avenue for the design of novel pharmaceuticals. mdpi.comresearchgate.netnih.gov
The Role of this compound in the Synthesis of Complex Molecules
Spirocyclic scaffolds have garnered significant attention in medicinal chemistry due to their inherent three-dimensional nature, which can lead to improved pharmacological properties. Among the various spirocyclic building blocks, this compound has emerged as a valuable precursor for the synthesis of complex molecular architectures, particularly spiro-heterocycles with potential applications in drug discovery.
3 Spiro-Lactams and Spiro-Heterocycles in Drug Discovery
The rigid framework of spiro compounds offers a unique topographical presentation of substituents, making them attractive cores for the design of novel therapeutic agents. The aldehyde functionality of this compound serves as a versatile handle for constructing more elaborate structures, including spiro-lactams and other heterocyclic systems.
Synthesis of Spiro-Heterocycles
A notable application of this compound is in the synthesis of spiro-indoline derivatives. A patent for spiro indoline (B122111) inhibitors of KIF18A, a protein implicated in cancer, describes the use of this aldehyde as a key starting material. sci-hub.segoogle.com The synthesis involves the reaction of this compound with a substituted phenylhydrazine (B124118), which, following an acid-catalyzed cyclization, yields a dispiro[cyclopropane-1,1'-cyclohexane-4',3''-indole] core structure. sci-hub.segoogle.com This spiro-heterocycle then serves as a central scaffold for further functionalization to produce potent and selective inhibitors of KIF18A, highlighting the importance of this compound in accessing novel and medicinally relevant chemical space. sci-hub.seresearchgate.net
The general synthetic approach involves the formation of a hydrazone intermediate from this compound and a phenylhydrazine derivative, followed by a Fischer indole-type cyclization to construct the indole (B1671886) ring system. This method provides a direct route to complex spiro-indolines that are of interest in the development of new anticancer therapies. sci-hub.segoogle.com
Role in Spiro-Lactam Synthesis
While this compound has a documented role in the synthesis of spiro-heterocycles like spiro-indolines, its direct application in the synthesis of spiro-lactams is not extensively reported in the available scientific literature. General strategies for the synthesis of spiro-β-lactams and spiro-γ-lactams often involve the cycloaddition of ketenes with imines or the rearrangement of other cyclic systems. Although the aldehyde group of this compound could theoretically be converted to an imine and subsequently used in a Staudinger cycloaddition to form a β-lactam, specific examples of this transformation with this particular aldehyde are not readily found in published research.
Therefore, based on the current body of scientific evidence, the primary and documented utility of this compound in the synthesis of complex molecules for drug discovery lies in its role as a precursor to spiro-heterocycles, particularly those of the spiro-indoline class.
Data Tables
Table 1: Compounds Synthesized Using this compound
| Compound Name | Starting Material | Synthetic Application | Reference |
| Dispiro[cyclopropane-1,1'-cyclohexane-4',3''-indole] | This compound, Phenylhydrazine | Intermediate for KIF18A inhibitors | sci-hub.segoogle.com |
| Spiro indoline inhibitors of KIF18A | Dispiro[cyclopropane-1,1'-cyclohexane-4',3''-indole] | Potential anticancer agents | sci-hub.seresearchgate.net |
Future Directions and Emerging Research Avenues
Development of Novel Catalytic Systems for Spiro[2.5]octane-6-carbaldehyde Synthesis
The efficient and stereoselective synthesis of complex spirocycles like this compound remains a significant challenge. Future research will likely focus on the development of sophisticated catalytic systems that can provide access to this and related structures with high levels of control.
Organocatalysis: The field of organocatalysis has revolutionized asymmetric synthesis, and its application to spirocyclic systems is a burgeoning area of research. rsc.orgdcatvci.org Chiral aminocatalysis and N-heterocyclic carbene (NHC) catalysis, in particular, hold promise for the enantioselective construction of the spiro[2.5]octane framework. dcatvci.org Future work could explore the use of chiral catalysts to mediate the annulation of a cyclopropane (B1198618) ring to a pre-existing cyclohexene (B86901) or vice versa, directly installing the aldehyde functionality or a precursor group with high enantiopurity.
Photoredox and Metallaphotoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the formation of challenging chemical bonds under mild conditions. nih.govnih.govrsc.org This technology could be harnessed for the synthesis of this compound through novel radical-mediated pathways. For instance, a photoredox-catalyzed cycloaddition could be envisioned. Furthermore, the combination of photoredox catalysis with transition metal catalysis (metallaphotoredox) opens up new avenues for cross-coupling reactions, potentially allowing for the direct introduction of the carbaldehyde group or its precursors onto a spiro[2.5]octane core. utrgv.edu
Exploration of Under-investigated Rearrangements and Transformations
The inherent ring strain of the cyclopropane moiety in this compound makes it a candidate for a variety of interesting and potentially useful molecular rearrangements.
Strain-Release Driven Transformations: The relief of ring strain can be a powerful driving force for chemical reactions. Future investigations could explore acid-catalyzed or thermal rearrangements of this compound and its derivatives. For example, Lewis acid treatment could induce a ring-expansion of the cyclopropane, leading to the formation of a bicyclo[3.1.0]hexane system or other complex carbocyclic frameworks. The outcome of such rearrangements would be highly dependent on the reaction conditions and the substitution pattern of the starting material.
Radical-Mediated Rearrangements: The generation of a radical at various positions on the this compound skeleton could trigger a cascade of bond-breaking and bond-forming events. These radical-mediated rearrangements could lead to the formation of novel polycyclic or ring-opened products that would be difficult to access through conventional synthetic methods.
Photochemical Rearrangements: The carbonyl group of the aldehyde and the strained cyclopropane ring are both chromophores that can be excited by UV light. Photochemical irradiation could therefore induce unique rearrangements, such as decarbonylation, or skeletal reorganizations to afford novel isomeric structures.
Advanced Computational Approaches for Predictive Synthesis and Reactivity
As the complexity of target molecules increases, the ability to predict reaction outcomes and design efficient synthetic routes becomes paramount. Advanced computational chemistry is poised to play a pivotal role in the future study of this compound.
Predictive Modeling of Reaction Pathways: Density Functional Theory (DFT) and other quantum chemical methods can be employed to model potential reaction pathways for the synthesis and transformation of this compound. nih.gov These calculations can provide valuable insights into reaction mechanisms, transition state energies, and the feasibility of proposed synthetic routes, thereby guiding experimental efforts and minimizing trial-and-error in the laboratory.
Machine Learning and AI in Retrosynthesis: The application of artificial intelligence and machine learning to retrosynthetic analysis is a rapidly developing field. In the future, it may be possible to use these tools to identify novel and efficient synthetic routes to this compound and its derivatives, potentially uncovering non-intuitive disconnections and reaction sequences.
Table 1: Potential Applications of Computational Chemistry in the Study of this compound
| Computational Technique | Application | Potential Outcome |
| Density Functional Theory (DFT) | Modeling reaction mechanisms | Prediction of reaction feasibility and selectivity |
| Molecular Dynamics (MD) | Simulating conformational behavior | Understanding the influence of structure on reactivity |
| Machine Learning (ML) | Retrosynthetic analysis | Identification of novel synthetic routes |
| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity | Guiding the design of bioactive derivatives |
Green Chemistry Methodologies for this compound Production
The principles of green chemistry are increasingly influencing the design of chemical syntheses, with a focus on reducing waste, minimizing energy consumption, and using renewable resources. The future production of this compound will undoubtedly be shaped by these considerations.
Biocatalysis: The use of enzymes to perform chemical transformations offers a highly selective and environmentally benign alternative to traditional chemical methods. Future research could focus on the discovery or engineering of enzymes capable of catalyzing the key steps in the synthesis of this compound. For example, a lipase (B570770) could be used for a kinetic resolution to obtain an enantiomerically pure precursor, or a monooxygenase could be employed to introduce the aldehyde functionality.
Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. The synthesis of this compound could be adapted to a flow process, which would be particularly beneficial for any highly exothermic or hazardous steps.
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates and improve yields in many organic transformations. This technology could be applied to various steps in the synthesis of this compound, leading to more efficient and energy-saving processes. The use of microwave heating in combination with solvent-free or green solvent conditions would further enhance the environmental credentials of the synthesis.
Table 2: Comparison of Green Chemistry Approaches for this compound Synthesis
| Methodology | Key Advantages | Potential Application in Synthesis |
| Biocatalysis | High selectivity, mild conditions, renewable catalysts | Enantioselective synthesis of precursors |
| Flow Chemistry | Enhanced safety, scalability, process control | Continuous production of key intermediates |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields | Acceleration of sluggish reaction steps |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing Spiro[2.5]octane-6-carbaldehyde with high purity?
- Methodological Answer : Prioritize reaction conditions (e.g., temperature, solvent polarity) to stabilize the spirocyclic structure. Use catalytic systems to minimize side reactions, such as cyclopropane ring-opening. Purification via column chromatography with non-polar solvents (e.g., hexane/ethyl acetate) is critical due to the compound’s volatility. Reference the multi-step synthesis protocols from patent literature, which emphasize controlled ketone reduction and aldehyde protection .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer : Combine and NMR to confirm the spirocyclic structure and aldehyde proton (δ ~9.5–10 ppm). IR spectroscopy (C=O stretch ~1700–1750 cm) and mass spectrometry (parent ion at m/z 152.23) validate molecular integrity. Cross-reference with computational models (e.g., DFT) to resolve ambiguities in stereoelectronic effects .
Q. How can researchers optimize literature reviews to identify relevant studies on spirocyclic aldehydes?
- Methodological Answer : Use Boolean operators in databases (e.g., SciFinder, PubMed) with terms like “spiro[2.5]octane derivatives” AND “synthesis” OR “reactivity.” Filter results by methodology (e.g., catalytic asymmetric synthesis) and exclude non-peer-reviewed sources. Systematic frameworks like SPIDER (Sample, Phenomenon of Interest, Design, Evaluation, Research type) ensure focused queries .
Advanced Research Questions
Q. How can competing reaction pathways during the synthesis of this compound be minimized?
- Methodological Answer : Mechanistic studies (e.g., kinetic isotope effects, in-situ FTIR) identify intermediates prone to side reactions. For example, cyclopropane ring strain may lead to unintended ring-opening; using sterically hindered bases (e.g., DIPEA) stabilizes intermediates. Patent data suggests optimizing stepwise oxidation-reduction sequences to preserve the spiro core .
Q. What strategies resolve contradictions between computational predictions and experimental data for this compound’s reactivity?
- Methodological Answer : Re-evaluate computational parameters (e.g., solvent models, basis sets) to align with experimental conditions. Validate discrepancies using hybrid methods: semi-empirical calculations for conformational analysis and high-level CCSD(T) for electron density mapping. Document uncertainties in torsional angles and solvent effects .
Q. How does the electronic environment of the aldehyde group influence this compound’s utility in asymmetric catalysis?
- Methodological Answer : Conduct Hammett studies to correlate substituent effects with reaction rates. For instance, electron-withdrawing groups on the spiro scaffold enhance aldehyde electrophilicity, improving enantioselectivity in aldol reactions. X-ray crystallography of transition-metal complexes (e.g., Rh or Pd) reveals steric vs. electronic contributions .
Q. What protocols ensure reproducibility in high-throughput assays involving this compound?
- Methodological Answer : Standardize sample preparation (e.g., inert atmosphere handling to prevent aldehyde oxidation) and use automated platforms (e.g., SPIRO Seed Germination Assay) for data collection. Implement statistical tools (e.g., ANOVA with post-hoc tests) to account for batch-to-batch variability. Raw data should be archived in appendices with metadata annotations .
Data Analysis & Experimental Design
Q. How should researchers design experiments to study this compound’s stability under varying pH conditions?
- Methodological Answer : Use a factorial design with pH (1–14), temperature (25–80°C), and ionic strength as variables. Monitor degradation via HPLC-MS and quantify aldehyde oxidation products (e.g., carboxylic acids). Include control experiments with radical scavengers (e.g., BHT) to differentiate hydrolysis vs. radical pathways .
Q. What statistical methods are appropriate for analyzing non-linear dose-response relationships in this compound bioactivity studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
